(2S,4S)-N-(1-Cyanocyclohexyl)-4-methoxy-1-methylpyrrolidine-2-carboxamide
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Overview
Description
(2S,4S)-N-(1-Cyanocyclohexyl)-4-methoxy-1-methylpyrrolidine-2-carboxamide is a synthetic organic compound It belongs to the class of pyrrolidine carboxamides and features a cyanocyclohexyl group, a methoxy group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-N-(1-Cyanocyclohexyl)-4-methoxy-1-methylpyrrolidine-2-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor.
Introduction of the Cyanocyclohexyl Group: This step involves the addition of a cyanocyclohexyl group to the pyrrolidine ring, which can be achieved through nucleophilic substitution or other suitable reactions.
Methoxylation and Methylation:
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the cyanocyclohexyl group, converting it to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrrolidine ring or the methoxy group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated derivatives, substituted pyrrolidines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism by which (2S,4S)-N-(1-Cyanocyclohexyl)-4-methoxy-1-methylpyrrolidine-2-carboxamide exerts its effects depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Binding: Interacting with specific receptors on cell surfaces, modulating cellular responses.
Pathway Modulation: Affecting signaling pathways within cells, leading to changes in gene expression or protein activity.
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-N-(1-Cyanocyclohexyl)-4-hydroxy-1-methylpyrrolidine-2-carboxamide: Similar structure but with a hydroxy group instead of a methoxy group.
(2S,4S)-N-(1-Cyanocyclohexyl)-4-methoxy-1-ethylpyrrolidine-2-carboxamide: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
(2S,4S)-N-(1-Cyanocyclohexyl)-4-methoxy-1-methylpyrrolidine-2-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(2S,4S)-N-(1-cyanocyclohexyl)-4-methoxy-1-methylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-17-9-11(19-2)8-12(17)13(18)16-14(10-15)6-4-3-5-7-14/h11-12H,3-9H2,1-2H3,(H,16,18)/t11-,12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMPSJGOGBLMSB-RYUDHWBXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1C(=O)NC2(CCCCC2)C#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H](C[C@H]1C(=O)NC2(CCCCC2)C#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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